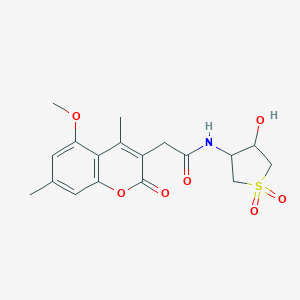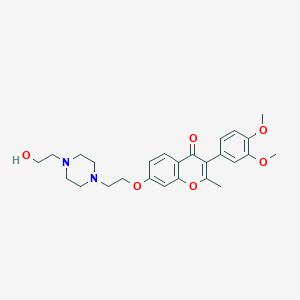![molecular formula C16H22N2O5S2 B263946 1-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263946.png)
1-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide, commonly known as DM-235, is a novel compound that has gained attention for its potential use in various scientific research applications.
作用機序
The mechanism of action of DM-235 is not fully understood, but it has been suggested that it may act through various pathways, including the inhibition of oxidative stress, the modulation of ion channels, and the regulation of gene expression.
Biochemical and Physiological Effects:
DM-235 has been shown to have various biochemical and physiological effects, including the inhibition of reactive oxygen species (ROS) production, the modulation of voltage-gated potassium channels, and the upregulation of antioxidant enzymes. Additionally, DM-235 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of DM-235 is its potential use as a neuroprotective agent, anticancer agent, and anti-inflammatory agent. Additionally, DM-235 has been shown to have low toxicity in vitro and in vivo. However, one limitation of DM-235 is its limited solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of DM-235, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential use in other scientific research applications. Additionally, the development of new formulations of DM-235 with improved solubility and bioavailability may expand its potential use in laboratory experiments.
合成法
DM-235 can be synthesized using a multistep process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with 2-methoxyethyl mercaptan in the presence of a base to form the corresponding thioether. This thioether is then cyclized to form the thieno[3,4-d]imidazole ring system, followed by oxidation with hydrogen peroxide to give the final product, DM-235.
科学的研究の応用
DM-235 has been studied for its potential use in various scientific research applications, including as a neuroprotective agent, anticancer agent, and anti-inflammatory agent. In one study, DM-235 was found to have neuroprotective effects against oxygen-glucose deprivation-induced neuronal damage in vitro. In another study, DM-235 was found to inhibit the proliferation of human pancreatic cancer cells in vitro. Additionally, DM-235 has been shown to have anti-inflammatory effects in a mouse model of acute lung injury.
特性
分子式 |
C16H22N2O5S2 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-2-(2-methoxyethylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C16H22N2O5S2/c1-21-6-7-24-16-17-12-9-25(19,20)10-13(12)18(16)11-4-5-14(22-2)15(8-11)23-3/h4-5,8,12-13H,6-7,9-10H2,1-3H3 |
InChIキー |
LONUNEYJUFBBAI-UHFFFAOYSA-N |
SMILES |
COCCSC1=NC2CS(=O)(=O)CC2N1C3=CC(=C(C=C3)OC)OC |
正規SMILES |
COCCSC1=NC2CS(=O)(=O)CC2N1C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B263869.png)
methanone](/img/structure/B263877.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B263879.png)
![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B263884.png)
![1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide](/img/structure/B263886.png)

![5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B263890.png)

![N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B263892.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}(2-methylimidazo[1,2-a]pyridin-3-yl)methanolate](/img/structure/B263903.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B263906.png)
![N-(3-chlorophenyl)-2-[4-(5-cyano-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]acetamide](/img/structure/B263908.png)
![4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether](/img/structure/B263911.png)
![8-ethyl-3,3-dimethyl-6-(4-{[(tetrahydro-2-furanylmethyl)amino]acetyl}-1-piperazinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B263912.png)